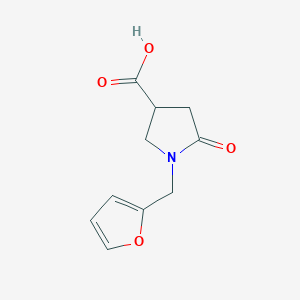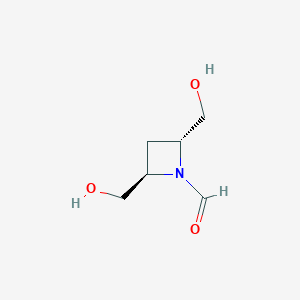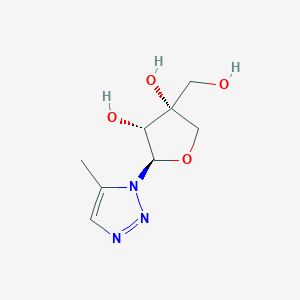
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)-(9CI) is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3,4-Furandiol is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters suggested that 3,4-Furandiol derivatives can inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer.
Efectos Bioquímicos Y Fisiológicos
Several studies have investigated the biochemical and physiological effects of 3,4-Furandiol in vitro and in vivo. For example, a study published in the journal Toxicology in Vitro showed that 3,4-Furandiol can induce oxidative stress and DNA damage in human liver cells at high concentrations. Another study published in the journal Food and Chemical Toxicology demonstrated that 3,4-Furandiol can cause reproductive toxicity in male rats at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Furandiol in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, 3,4-Furandiol is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 3,4-Furandiol is its potential toxicity at high concentrations, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3,4-Furandiol. For example, further studies could investigate the mechanism of action of 3,4-Furandiol and its derivatives to better understand their interactions with cellular targets. Additionally, researchers could explore the potential applications of 3,4-Furandiol in the development of new materials and drug candidates. Finally, studies could investigate the safety and toxicity of 3,4-Furandiol and its derivatives in more detail to better understand their potential risks and benefits.
Conclusion:
In conclusion, 3,4-Furandiol is a versatile chemical compound with potential applications in various fields. While further research is needed to fully understand its mechanisms of action and potential risks and benefits, 3,4-Furandiol represents a promising avenue for future scientific research.
Métodos De Síntesis
According to a study published in the journal Organic Letters, 3,4-Furandiol can be synthesized by the reaction of furfuryl alcohol and sodium azide in the presence of a copper catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism to yield the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
3,4-Furandiol has been studied extensively for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. For example, a study published in the journal Biomacromolecules demonstrated that 3,4-Furandiol can be used as a building block for the synthesis of biodegradable polymers with desirable mechanical properties. Another study published in the journal Bioorganic & Medicinal Chemistry Letters showed that 3,4-Furandiol derivatives have promising antitumor activity against various cancer cell lines.
Propiedades
Número CAS |
167030-66-2 |
|---|---|
Nombre del producto |
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)-(9CI) |
Fórmula molecular |
C8H13N3O4 |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(2R,3R,4R)-4-(hydroxymethyl)-2-(5-methyltriazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H13N3O4/c1-5-2-9-10-11(5)7-6(13)8(14,3-12)4-15-7/h2,6-7,12-14H,3-4H2,1H3/t6-,7+,8+/m0/s1 |
Clave InChI |
YNDCLCAKZOGUAH-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN=NN1[C@H]2[C@@H]([C@](CO2)(CO)O)O |
SMILES |
CC1=CN=NN1C2C(C(CO2)(CO)O)O |
SMILES canónico |
CC1=CN=NN1C2C(C(CO2)(CO)O)O |
Sinónimos |
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



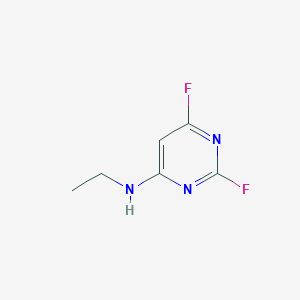
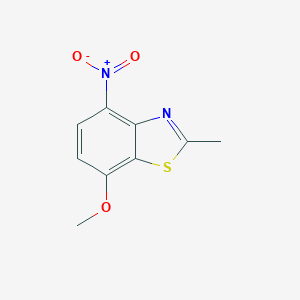
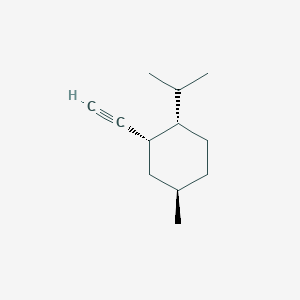
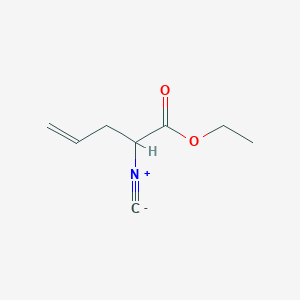
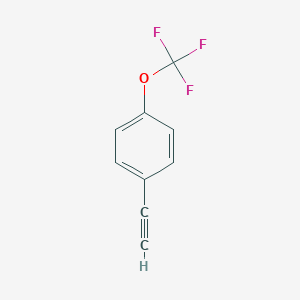
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)
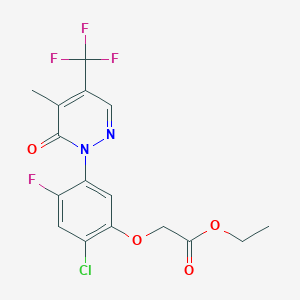
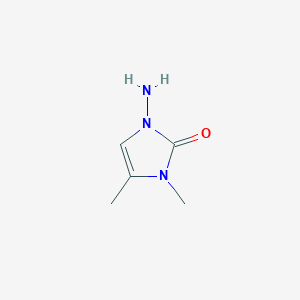
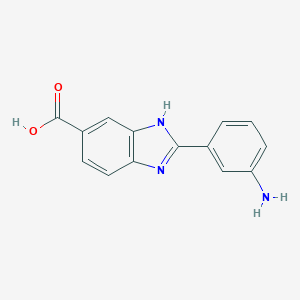
![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)
